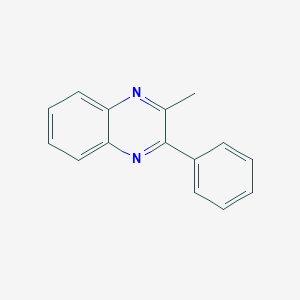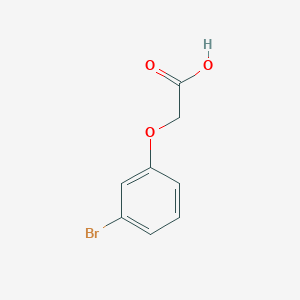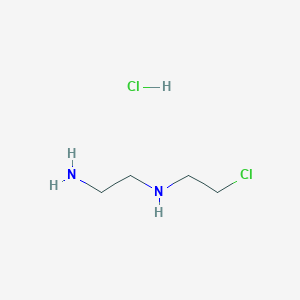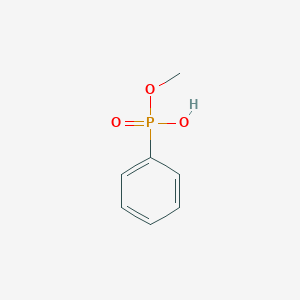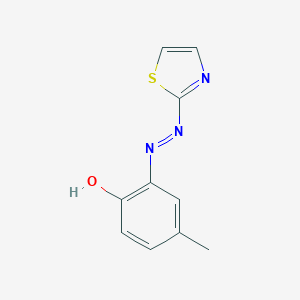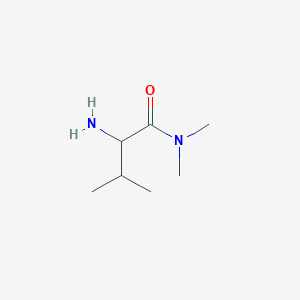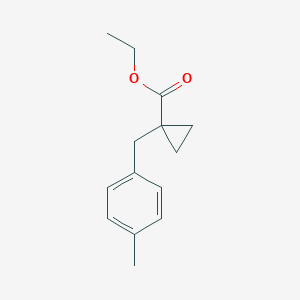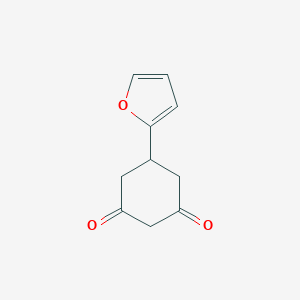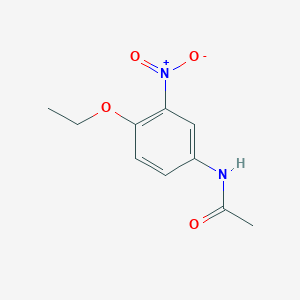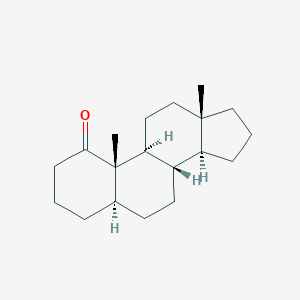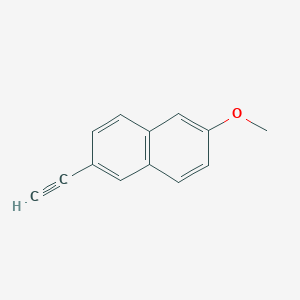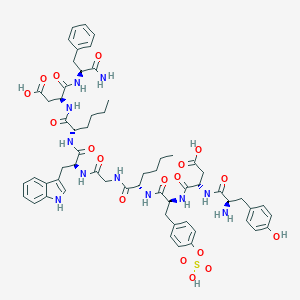
Cholecystokinin (25-33), tyr(25)-nle(28,31)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholecystokinin (25-33), tyr(25)-nle(28,31)-, also known as CCK-8, is a neuropeptide that plays a crucial role in the regulation of gastrointestinal functions and feeding behaviors. This peptide is synthesized in the small intestine and the brain, and it has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases.
Mecanismo De Acción
Cholecystokinin (25-33), tyr(25)-nle(28,31)- exerts its effects by binding to specific receptors in the brain and the gastrointestinal tract. The binding of Cholecystokinin (25-33), tyr(25)-nle(28,31)- to its receptors leads to the activation of intracellular signaling pathways, which ultimately result in the inhibition of food intake and the regulation of gastrointestinal functions.
Efectos Bioquímicos Y Fisiológicos
Cholecystokinin (25-33), tyr(25)-nle(28,31)- has a variety of biochemical and physiological effects, including the inhibition of gastric emptying, the stimulation of pancreatic enzyme secretion, and the regulation of bile acid synthesis and secretion. Cholecystokinin (25-33), tyr(25)-nle(28,31)- has also been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of feeding behaviors and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cholecystokinin (25-33), tyr(25)-nle(28,31)- is a widely used experimental tool in the study of feeding behaviors, anxiety, and pain. The advantages of using Cholecystokinin (25-33), tyr(25)-nle(28,31)- in laboratory experiments include its well-defined mechanism of action, its ability to reduce food intake and body weight, and its potential therapeutic applications in a variety of diseases. However, the limitations of using Cholecystokinin (25-33), tyr(25)-nle(28,31)- in laboratory experiments include its short half-life, its potential for off-target effects, and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on Cholecystokinin (25-33), tyr(25)-nle(28,31)-. One area of focus is the development of novel Cholecystokinin (25-33), tyr(25)-nle(28,31)- analogs that have improved pharmacokinetic properties and reduced off-target effects. Another area of focus is the investigation of the role of Cholecystokinin (25-33), tyr(25)-nle(28,31)- in the regulation of mood and anxiety, as well as its potential therapeutic applications in psychiatric disorders. Finally, there is a need for further research on the mechanisms underlying the effects of Cholecystokinin (25-33), tyr(25)-nle(28,31)- on the gastrointestinal tract, with a particular focus on its potential role in the treatment of gastrointestinal disorders.
Métodos De Síntesis
The synthesis of Cholecystokinin (25-33), tyr(25)-nle(28,31)- can be achieved through chemical or recombinant methods. Chemical synthesis involves the stepwise assembly of the amino acid sequence using solid-phase peptide synthesis techniques. Recombinant methods involve the expression of the peptide sequence in bacterial or mammalian cells using recombinant DNA technology.
Aplicaciones Científicas De Investigación
Cholecystokinin (25-33), tyr(25)-nle(28,31)- has been extensively studied for its role in the regulation of feeding behaviors, anxiety, and pain. It has also been investigated for its potential therapeutic applications in diseases such as obesity, diabetes, and cancer. Cholecystokinin (25-33), tyr(25)-nle(28,31)- has been shown to reduce food intake and body weight in animal models, and it has been proposed as a potential treatment for obesity and related metabolic disorders.
Propiedades
Número CAS |
132032-04-3 |
|---|---|
Nombre del producto |
Cholecystokinin (25-33), tyr(25)-nle(28,31)- |
Fórmula molecular |
C60H75N11O18S |
Peso molecular |
1270.4 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H75N11O18S/c1-3-5-15-43(66-57(82)46(28-36-20-24-39(25-21-36)89-90(86,87)88)70-60(85)48(30-51(74)75)69-54(79)41(61)26-35-18-22-38(72)23-19-35)55(80)64-33-50(73)65-47(29-37-32-63-42-17-11-10-14-40(37)42)58(83)67-44(16-6-4-2)56(81)71-49(31-52(76)77)59(84)68-45(53(62)78)27-34-12-8-7-9-13-34/h7-14,17-25,32,41,43-49,63,72H,3-6,15-16,26-31,33,61H2,1-2H3,(H2,62,78)(H,64,80)(H,65,73)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,85)(H,71,81)(H,74,75)(H,76,77)(H,86,87,88)/t41-,43+,44+,45+,46+,47+,48+,49+/m1/s1 |
Clave InChI |
JCAIPWWBLRVCAU-ZRJFNEKDSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
SMILES canónico |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
Otros números CAS |
132032-04-3 |
Secuencia |
YDXXGWXDF |
Sinónimos |
25-Tyr-28,31-Nle-cholecystokinin (25-33) CCK (25-33), Tyr(25)-Nle(28,31)- cholecystokinin (25-33), Tyr(25)-Nle(28,31)- cholecystokinin (25-33), tyrosyl(28)-norleucine(28,31)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



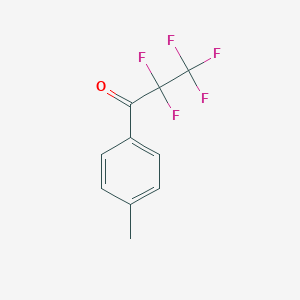
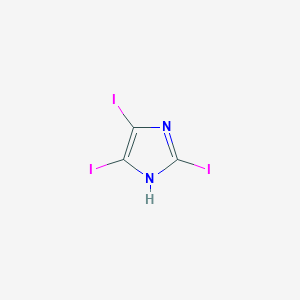
![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)
